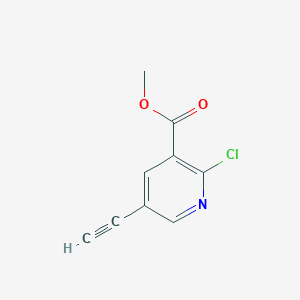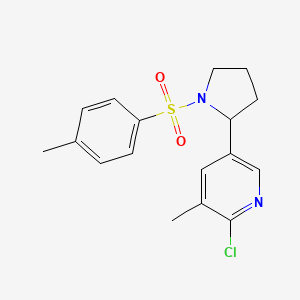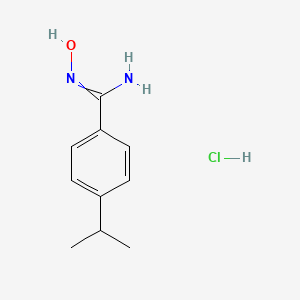
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the second carbon, making it an important molecule in stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired enantiomer is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The chloro and fluoro substituents can also influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxypropanoic acid
- (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a unique combination of substituents that confer distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6ClFO3 |
|---|---|
Molekulargewicht |
204.58 g/mol |
IUPAC-Name |
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
SUFHYSIEHMZFOM-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)O)Cl)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)
![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)









![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
